molecular formula C13H13N3O3S B2471778 (E)-3-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acrylamide CAS No. 1203441-85-3

(E)-3-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acrylamide

Número de catálogo B2471778
Número CAS: 1203441-85-3
Peso molecular: 291.33
Clave InChI: ZSXVYOQHPITCHA-SNAWJCMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(E)-3-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acrylamide is a compound that has been extensively studied for its potential use in scientific research. This compound is known to have a variety of biochemical and physiological effects, making it an important tool for studying various biological processes. In

Aplicaciones Científicas De Investigación

Chemistry and Biochemistry of Acrylamide

Acrylamide, a constituent of (E)-3-(furan-2-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acrylamide, is an industrially produced molecule used globally to synthesize polyacrylamide. Polyacrylamide applications span across various domains, including soil conditioning, wastewater treatment, and uses in the cosmetic, paper, and textile industries. It also serves as a solid support for protein separation by electrophoresis in laboratories. The extensive research on acrylamide has delved into its presence in food, its formation mechanism, and its role in human health, emphasizing the need for a more profound understanding of its formation, distribution in food, and health implications (Friedman, 2003).

Industrial and Food Applications

The synthesis of acrylamide and its conversion into polyacrylamides have wide-ranging applications, notably in water and wastewater treatment processes, pulp and paper processing, and mining and mineral processing. The discovery of acrylamide in heat-treated carbohydrate-rich foods has led to comprehensive investigations to ascertain the potential health risks posed by this compound in the human diet. Understanding its formation through the Maillard reaction, particularly involving the amino acid asparagine, has been pivotal in elucidating its formation during food processing. This knowledge is crucial in mitigating acrylamide presence in food products, enhancing the safety and quality of food (Taeymans et al., 2004).

Impact on Health and Mitigation Strategies

The presence of acrylamide in certain foods and its potential health implications, such as neurotoxicity, reproductive toxicity, and carcinogenicity, are well-documented. Strategies to reduce dietary acrylamide involve selecting food varieties with low precursor levels, optimizing food processing conditions, and employing methods like the use of asparaginase to convert asparagine to aspartic acid. Additionally, incorporating food ingredients that prevent acrylamide formation and finding ways to mitigate its effects after formation are essential areas of research. These strategies aim to minimize the acrylamide content in the diet without compromising the food's nutritional quality, safety, and sensory attributes (Friedman & Levin, 2008).

Novel Applications and Insights

Recent studies on acrylamide-based microgels highlight their potential in various fields due to their responsive behavior and chemical stability. The synthesis, properties, and diverse applications of these microgels, especially in nanotechnology, drug delivery, sensing, and catalysis, underscore their significance. Understanding their synthesis, structural characteristics, and environmental responsiveness opens new avenues for research and application in different scientific domains (Begum et al., 2019).

Propiedades

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-14-12(18)7-9-8-20-13(15-9)16-11(17)5-4-10-3-2-6-19-10/h2-6,8H,7H2,1H3,(H,14,18)(H,15,16,17)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXVYOQHPITCHA-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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